![molecular formula C8H9N3OS B2914206 N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 139359-96-9](/img/structure/B2914206.png)
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
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Overview
Description
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a chemical compound with a complex structure that includes both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- 2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Uniqueness
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is unique due to its specific structure, which combines both imidazole and thiazole rings with a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Biological Activity
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H13N3S
- Molecular Weight : 195.28 g/mol
- CAS Number : 885530-85-8
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, particularly in the context of cancer research and enzymatic inhibition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The compound exhibits significant inhibitory activity against mutant forms of EGFR:
- IC50 Values :
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinase Activity : The compound selectively inhibits mutant EGFR kinases while showing minimal activity against non-mutant kinases.
- Modulation of Drug Transport : It enhances permeability in cellular assays, indicating potential for better bioavailability compared to existing therapies .
Safety and Toxicity
In vitro assays have been conducted to evaluate the safety profile of the compound:
- hERG Channel Inhibition : Moderate inhibition was observed with an IC50 of 6.48 μM.
- Genotoxicity Studies : The compound did not exhibit mutagenic or genotoxic potential in standard assays (e.g., AMES test) across multiple strains .
Comparative Biological Activity Table
Compound | Target | IC50 (nM) | Comments |
---|---|---|---|
N-{(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene}hydroxylamine | EGFR L858R | 7.2 | Significant potency |
Hydroxylamine Analog 1 | EGFR L858R | ~90 | Less effective |
Hydroxylamine Analog 2 | Non-mutant EGFR | >1000 | Poor selectivity |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on NSCLC Models : In a study involving patient-derived NSCLC models with various EGFR mutations, the compound demonstrated superior tumor suppression compared to standard treatments.
- Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that the compound does not significantly inhibit major cytochrome P450 isoforms except for moderate inhibition of CYP2D6 at high concentrations .
Properties
IUPAC Name |
(NE)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQBBVNXNLCBZ-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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